molecular formula C18H19N3O4 B2933281 (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 21092-01-3

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B2933281
CAS No.: 21092-01-3
M. Wt: 341.367
InChI Key: IMTAQEITLHUVOL-UHFFFAOYSA-N
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Description

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone is a compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 2-methoxyphenylpiperazine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydride, alkyl halides.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: (4-(2-Aminophenyl)piperazin-1-yl)(3-nitrophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (4-(2-Carboxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone.

Scientific Research Applications

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone
  • (4-(2-Nitrobenzyl)piperazin-1-yl)(phenyl)methanone
  • (4-(2-Nitrophenyl)piperazin-1-yl)(phenyl)methanone

Uniqueness

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-17-8-3-2-7-16(17)19-9-11-20(12-10-19)18(22)14-5-4-6-15(13-14)21(23)24/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTAQEITLHUVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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